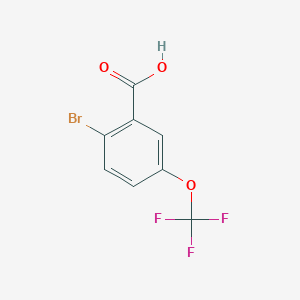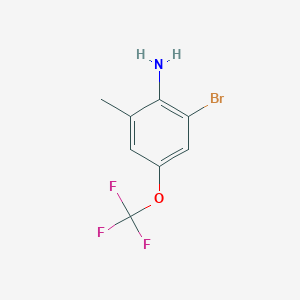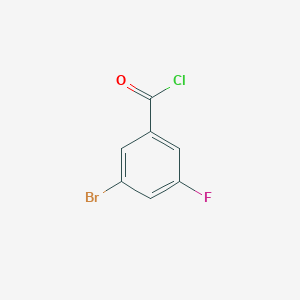
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and synthetic routes. For instance, the synthesis of complex brominated benzene derivatives is a common theme, as seen in the total synthesis of a biologically active natural product involving a brominated benzyl benzene diol , and the preparation of sterically hindered aryl bromides . These studies suggest that the synthesis of brominated aromatic compounds is of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex and often requires multiple steps. For example, the natural product mentioned earlier was synthesized in five steps with an overall yield of 34% . Another study reports the synthesis of a brominated benzene derivative intended as a precursor for graphene nanoribbons, which involved characterization techniques such as NMR and IR spectroscopy . These examples indicate that the synthesis of "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would likely involve multi-step reactions, possibly including bromination and protective group strategies.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, as indicated by the presence of rotational isomers and the observation of coalescence in NMR spectra at elevated temperatures . X-ray crystallography has been used to determine the structures of several bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as hydrogen bonding and Br...Br contacts . These findings suggest that "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would also exhibit interesting structural features, potentially including non-classical hydrogen bonding and pi interactions.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives can lead to a variety of chemical transformations. For instance, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic pathways . Additionally, the synthesis of 1,3-dioxolane derivatives involves condensation, reduction, sulfonylation, and bromination reactions . These studies imply that "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" could participate in similar reactions, serving as a versatile intermediate for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by their substituents. For example, the presence of bulky alkyl groups can lead to the formation of rotational isomers and affect the compound's melting and boiling points . The introduction of electron-withdrawing groups such as trifluoromethyl can enhance the reactivity towards organometallic synthesis . These insights suggest that the physical and chemical properties of "1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene" would be shaped by the dioxolane group, potentially affecting its solubility, reactivity, and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene and its derivatives are primarily used in the synthesis of complex compounds. For instance, 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands, derived from similar bromo compounds, have been synthesized and characterized for use as complexing agents in the ultra-trace determination of nickel via adsorptive stripping voltammetry (Hurtado et al., 2013).
Crystal Structure Analysis
The isostructural bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, which share similarities with 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene, have been examined for their supramolecular features such as hydrogen bonding and π–π interactions. These studies contribute to the understanding of molecular interactions and structures (Stein et al., 2015).
Organometallic Synthesis
Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, synthesized through reactions involving similar bromo compounds, are studied for their electrochemical properties. Such research is crucial in the field of organometallic chemistry for developing new materials with unique electronic properties (Fink et al., 1997).
Lactonization Processes
In chemical synthesis, 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene derivatives are used for lactonization processes. For example, trifluoroacetic acid-mediated lactonization of tert-butyl 2-(1,3-dioxol-2-yl)benzoates provides an efficient method for preparing isobenzofuran-1(3H)-ones, which are significant in synthetic organic chemistry (Kobayashi & Kuroda, 2014).
Fragmentation Studies
The fragmentation of carbohydrate anomeric alkoxy radicals, using reactions involving halogenated compounds similar to 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene, provides new synthetic routes to halo-bromo compounds. Such studies are pivotal in organic synthesis, offering new methodologies for creating complex molecules (González et al., 2003).
Fluorescence Studies
The synthesis and study of fluorescence properties of derivatives of 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene contribute to the development of new fluorescent materials. These materials have potential applications in areas like sensors and bioimaging (Zuo-qi, 2015).
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSTIQYCXISNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373653 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96557-36-7 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 2-(2-Bromobenzyl)-1,3-dioxolane a useful compound in organic synthesis?
A1: 2-(2-Bromobenzyl)-1,3-dioxolane serves as a valuable chiral building block in organic synthesis, specifically for creating enantiomerically pure compounds. The research highlights its use in preparing chiral 2-(2-Bromobenzyl)-1,3-dioxolanes. These compounds are then employed to control the stereochemistry during reactions with other molecules. [, ]
Q2: How does the chirality of the 1,3-dioxolane moiety in 2-(2-Bromobenzyl)-1,3-dioxolane influence the synthesis of 1-Aryl-1,2,3,4-tetrahydroisoquinolines?
A2: The researchers explored the ability of the chiral 1,3-dioxolane group to control diastereoselectivity during the addition of aryllithium species (derived from 2-(2-Bromobenzyl)-1,3-dioxolane) to acylimines. [] They discovered that different chiral 1,3-dioxolane groups led to varying ratios of diastereomeric products. This highlights the significance of the chiral 1,3-dioxolane in influencing the stereochemical outcome of the reaction and enabling the synthesis of specific diastereomers of 1-Aryl-1,2,3,4-tetrahydroisoquinolines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

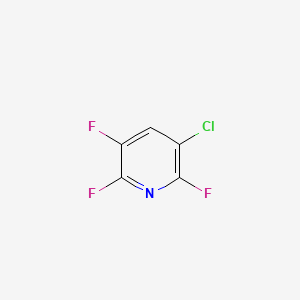

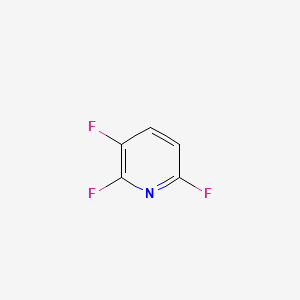

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)

